molecular formula C7H12N2 B1601817 1-(Prop-2-yn-1-yl)piperazine CAS No. 52070-67-4

1-(Prop-2-yn-1-yl)piperazine

Cat. No.: B1601817
CAS No.: 52070-67-4
M. Wt: 124.18 g/mol
InChI Key: GWCSATTUAOHJDK-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Prop-2-ynylpiperazine is primarily used as a reagent in the synthesis of potent and reversible selective inhibitors of butyrylcholinesterase . Butyrylcholinesterase is an enzyme that is known to hydrolyze acetylcholine, a neurotransmitter, and its inhibition can lead to an increase in the concentration of acetylcholine in the body.

Biochemical Analysis

Biochemical Properties

1-Prop-2-ynylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolism of other compounds. Additionally, 1-Prop-2-ynylpiperazine has been found to bind to certain receptors in the brain, influencing neurotransmitter release and signaling pathways .

Cellular Effects

The effects of 1-Prop-2-ynylpiperazine on cellular processes are diverse. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. Furthermore, 1-Prop-2-ynylpiperazine has been shown to affect cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . These effects highlight the potential of this compound in cancer therapy.

Molecular Mechanism

At the molecular level, 1-Prop-2-ynylpiperazine exerts its effects through various binding interactions with biomolecules. It has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the overall biochemical and cellular effects of 1-Prop-2-ynylpiperazine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Prop-2-ynylpiperazine have been studied over different time periods. The stability of this compound has been found to be relatively high, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 1-Prop-2-ynylpiperazine can lead to sustained activation of apoptotic pathways in cancer cells, resulting in significant cell death . These findings suggest that this compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-Prop-2-ynylpiperazine vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can effectively induce apoptosis in cancer cells . At higher doses, toxic effects such as liver damage and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

1-Prop-2-ynylpiperazine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic pathways. The involvement of 1-Prop-2-ynylpiperazine in these pathways can affect the overall metabolic flux and levels of metabolites in the body .

Transport and Distribution

The transport and distribution of 1-Prop-2-ynylpiperazine within cells and tissues are mediated by specific transporters and binding proteins . This compound has been found to accumulate in certain tissues, such as the liver and brain, where it can exert its biochemical effects . The localization and accumulation of 1-Prop-2-ynylpiperazine in these tissues are crucial for its therapeutic potential.

Subcellular Localization

1-Prop-2-ynylpiperazine exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the mitochondria, where it can interact with mitochondrial proteins and influence apoptotic pathways . Additionally, 1-Prop-2-ynylpiperazine can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors . These subcellular localizations are essential for the compound’s overall biochemical and cellular effects.

Properties

IUPAC Name

1-prop-2-ynylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSATTUAOHJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562381
Record name 1-(Prop-2-yn-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52070-67-4
Record name 1-(Prop-2-yn-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Propynyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a flame-dried 25 mL round bottom flask under nitrogen was added 2.1 g of 4-Prop-2-ynyl-piperazine-1-carboxylic acid tert-butyl ester. To this solid was added 5 mL of 98% TFA in 1 mL portions. The solution turned wine red, bubbled and smoked. The additional portions of TFA were added when this activity subsided. After the third portion of TFA had been added only minimal bubbling occurred. The solution was allowed to stir under nitrogen at room temperature for an additional hour and evaporated under reduced pressure to yield the product as a thick red syrup. Assumed quantitative yield of 1.16 g. The residue was suspended in 20 mL dichloromethane and used immediately without further purification for the preparation of compounds JR4031, JR4033, and JR4035.
Quantity
2.1 g
Type
reactant
Reaction Step One
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Quantity
5 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl 4-propargylpiperazine-1-carboxylate of step 2(ii) above (570 mg, 2.545 mmol) was dissolved in trifluoroacetic acid (10 ml) and water (2.5 ml). The mixture was then stirred at room temperature overnight. The solution was evaporated to dryness in vacuum. The residue was dissolved in water (10 ml) and then basified with Na2CO3 (pH 11), and extracted with Et2OAc (3×50 ml). The organic layer was washed with brine (2×50 ml) and dried over Na2SO4 overnight. Evaporation in vacuum gave N-propargylpiperazine (D7) as white solid. (crude, 193 mg, 62% yield). H1 NMR (250 MHz, CDCl3) 1.64 (s, 1NH), 2.26 (m, 1H), 2,55 (dd, J=4.73, 4.50 Hz, 4H), 2.93 (dd, J=4.96, 4.84 Hz, 4H), 3.29 (d, J=2.44 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Propargyl bromide (1.19 g, 10 mmol) and piperazine (8.61 g, 100 mmol) were dissolved in THF (90 ml). Stir under N2 and reflux for 4 h. Remove solvent and dissolve in 40 ml of H2O. Extracted with 4×40 ml of EtOAc, washed with 2×15 ml of brine, dried over MgSO4. After solvent was removed, brownish solid 29.83 (285 mg, 23% yield) was obtained. 1H NMR (CDCl3, 200 MHz): δ=2.28 (t, 1H, J=2.4 Hz), 2.56 (m, 4H), 2.92 (m, 4H), 3.30 (d, 2H, J=2.6 Hz).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
23%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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